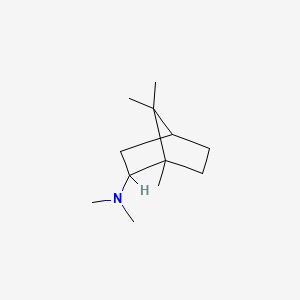
2-Bornanamine, N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bornanamine, N,N-dimethyl- is a tertiary amine derived from camphor It is known for its unique structure, which includes a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanamine, N,N-dimethyl- typically involves the reaction of camphor with dimethylamine. One common method is the reductive amination of camphor with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of 2-Bornanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
化学反応の分析
Types of Reactions
2-Bornanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
2-Bornanamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Bornanamine, N,N-dimethyl- involves its interaction with specific molecular targets. It acts as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include enzyme inhibition and receptor activation, which can lead to various biological effects .
類似化合物との比較
Similar Compounds
- N,N-Dimethylbenzylamine
- N,N-Dimethyltryptamine
- N,N-Dimethylglycine
Comparison
2-Bornanamine, N,N-dimethyl- is unique due to its bicyclic structure, which imparts different steric and electronic properties compared to linear or monocyclic amines. This uniqueness makes it particularly useful in applications requiring specific spatial configurations .
特性
CAS番号 |
22243-41-0 |
|---|---|
分子式 |
C12H23N |
分子量 |
181.32 g/mol |
IUPAC名 |
N,N,1,7,7-pentamethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-11(2)9-6-7-12(11,3)10(8-9)13(4)5/h9-10H,6-8H2,1-5H3 |
InChIキー |
XUDICDUSDBRTAJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)N(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


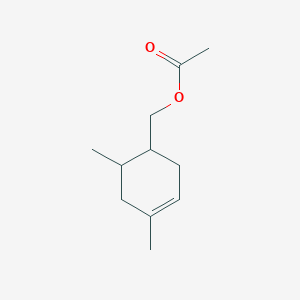
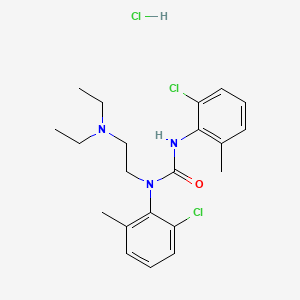

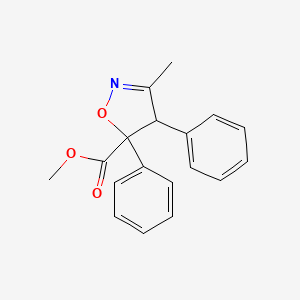
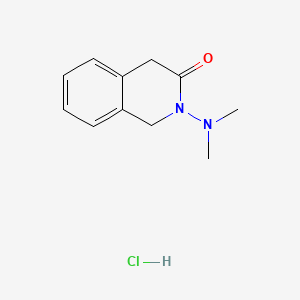

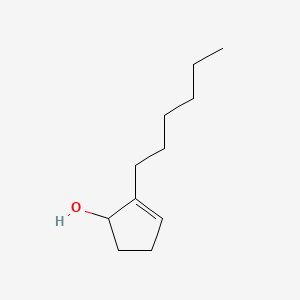
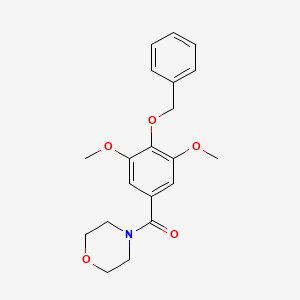
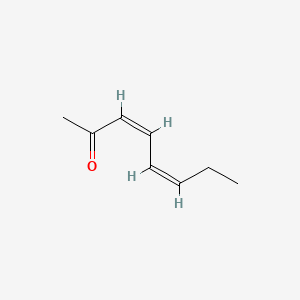
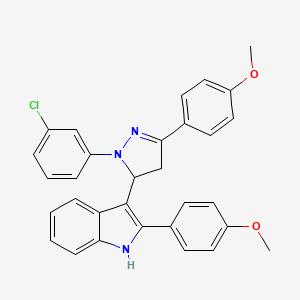
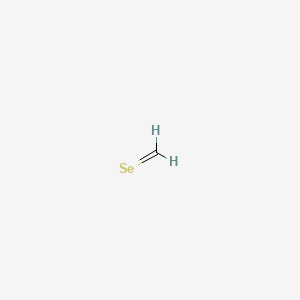
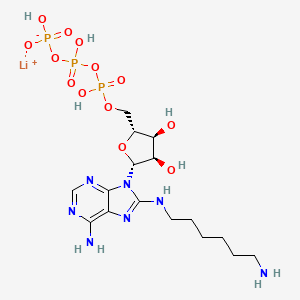
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)

